N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorobenzo[d]thiazole moiety, an azetidine ring, and a sulfonyl phenyl acetamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the action of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide potentially affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation. The compound may inhibit the cyclo-oxygenase pathway, thereby reducing the production of these inflammatory mediators .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may result in reduced inflammation and pain by inhibiting the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
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Formation of the Chlorobenzo[d]thiazole Intermediate
Starting Materials: 4-chloroaniline and 2-aminothiophenol.
Reaction: These are reacted under oxidative conditions to form 4-chlorobenzo[d]thiazole.
Conditions: The reaction is usually carried out in the presence of an oxidizing agent such as bromine or hydrogen peroxide.
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Synthesis of the Azetidine Intermediate
Starting Materials: The chlorobenzo[d]thiazole intermediate and an azetidine derivative.
Reaction: The azetidine ring is introduced via nucleophilic substitution.
Conditions: This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
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Coupling with Sulfonyl Phenyl Acetamide
Starting Materials: The azetidine intermediate and sulfonyl phenyl acetamide.
Reaction: Coupling is achieved through a condensation reaction.
Conditions: This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dichloromethane.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential to modulate cell signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its biological activity.
Antimicrobial Activity: Shows promise in combating bacterial and fungal infections.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits anti-inflammatory activity.
Uniqueness
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZPBVMABWKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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